4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester
Description
4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a 2-amino-ethylsulfanyl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
benzyl 4-(2-aminoethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-8-11-20-14-6-9-17(10-7-14)15(18)19-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXIZPBGHLAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1SCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with an amino-ethylsulfanyl group. Common reagents include thiols and amines.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H22N2O2S
- Molecular Weight : 294.41 g/mol
- CAS Number : 1353953-82-8
- Functional Groups : Contains an amino group, a piperidine ring, and a benzyl ester, which are critical for its biological activity.
Research Applications
-
Medicinal Chemistry
- The compound's structural features make it a candidate for exploring interactions with neurotransmitter systems. Compounds with similar piperidine structures have been shown to modulate central nervous system activity, suggesting that this compound may also exhibit similar properties.
- Pharmacological Studies
-
Drug Development
- The compound is primarily utilized in research settings to investigate its pharmacological properties. Its unique structure may facilitate the discovery of new therapeutic agents targeting neurological disorders.
While specific biological activities for this compound are not extensively documented, its structural components suggest potential interactions with biological targets:
- Neurotransmitter Systems : Similar compounds have been studied for their ability to influence neurotransmitter release and receptor activity.
- Enzyme Inhibition : The amino group may facilitate interactions that inhibit specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
| Compound Name | Substituent at Piperidine 4-Position | Ester Group | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester (Target) | 2-Amino-ethylsulfanyl | Benzyl | Not provided | ~305.42 (estimated) |
| 4-Aminomethyl-piperidine-1-carboxylic acid benzyl ester | Aminomethyl | Benzyl | 157023-34-2 | 248.31 |
| (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | 2-Amino-ethylsulfanyl | tert-Butyl | Not provided | ~305.42 (estimated) |
| Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | 2-Oxoethyl | Benzyl | 130312-10-6 | 261.32 |
| 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester | Trifluoromethyl and amino | Benzyl | 629625-96-3 | 302.29 |
Key Observations :
- Amino-ethylsulfanyl vs. This may influence solubility and reactivity in synthetic modifications .
- Benzyl vs. tert-Butyl Esters () : The benzyl ester in the target compound offers greater stability under acidic conditions compared to tert-butyl esters, which are prone to cleavage. However, tert-butyl esters may improve lipophilicity for blood-brain barrier penetration .
- Trifluoromethyl Substitution (): The trifluoromethyl group in 629625-96-3 increases metabolic stability and electron-withdrawing effects, contrasting with the electron-donating amino-ethylsulfanyl group in the target compound .
Physicochemical Properties
- Melting Point and Purity : Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6) has a melting point of 40–45°C and ≥99% purity by HPLC, suggesting that the target compound may exhibit similar crystallinity and purity with proper purification .
- Solubility: The amino-ethylsulfanyl group likely increases water solubility compared to trifluoromethyl-substituted analogs, which are more hydrophobic .
Biological Activity
4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound featuring a piperidine ring and a benzyl ester group. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O2S, with a molecular weight of 294.4 g/mol. The presence of functional groups such as the amino group and the sulfanyl moiety indicates possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2S |
| Molecular Weight | 294.4 g/mol |
| Structural Features | Piperidine ring, Benzyl ester |
The biological activity of 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is hypothesized to involve interactions with neurotransmitter systems and receptor binding. Compounds with similar piperidine structures have been studied for their roles in modulating neurotransmitter activity, particularly in the central nervous system (CNS) .
Potential Mechanisms:
- Receptor Binding : The amino group may enhance binding affinity to specific receptors.
- Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, affecting signaling pathways.
Case Studies and Research Findings
Research into compounds with structural similarities to 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has yielded various insights into their biological activities:
- Study on Piperidine Derivatives : A study demonstrated that certain piperidine derivatives exhibited significant inhibition of fatty acid amide hydrolase (FAAH), which is crucial for pain modulation . This suggests that 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester may also interact with similar pathways.
- Multitarget Ligands : Another study highlighted the multitarget properties of ligands related to piperidine structures, emphasizing their potential for broad therapeutic applications across different receptor systems .
Q & A
Q. Methodological Answer :
- Typical Impurities :
- Unreacted Intermediates : Residual 1-benzyl-4-piperidone (detected via GC-MS retention time ~8.2 min).
- Hydrolysis Products : Free carboxylic acid (HPLC peak at ~4.5 min under acidic mobile phase) .
- Mitigation :
- Optimize reaction stoichiometry and quenching steps.
- Use scavengers (e.g., molecular sieves) to absorb moisture during esterification .
Advanced: What role does the aminoethylsulfanyl moiety play in the compound’s potential biological interactions?
Q. Methodological Answer :
- Hypothesized Interactions :
- The sulfanyl group may act as a hydrogen bond acceptor (e.g., with enzyme active sites).
- The amine group could participate in salt bridges or chelate metal ions (e.g., Zn²⁺ in metalloproteases) .
- Validation Methods :
- Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
